N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
Quinoline derivatives have been known to bind to various receptors and enzymes, playing significant roles in numerous biological processes .
Mode of Action
It’s worth noting that quinoline derivatives have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives have been associated with a variety of biochemical pathways, influencing downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Quinoline derivatives have been known to induce various molecular and cellular effects .
Preparation Methods
The synthesis of N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Formation of the Benzamide Moiety: The 3,4,5-trimethoxybenzamide moiety can be synthesized by reacting 3,4,5-trimethoxybenzoic acid with appropriate amines or amides under dehydrating conditions using reagents such as carbodiimides or acid chlorides.
Coupling Reaction: The final step involves coupling the ethoxyquinoline derivative with the trimethoxybenzamide derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the quinoline ring or the benzamide moiety.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the methoxy groups on the benzamide ring using nucleophiles like amines or thiols.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may serve as a probe or inhibitor in biological studies, particularly in the investigation of enzyme activities and protein interactions.
Medicine: The compound’s potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities, are of interest for drug development.
Industry: It can be used in the development of new materials, such as polymers or dyes, due to its unique structural features.
Comparison with Similar Compounds
N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a quinoline core, known for its ability to inhibit heme polymerase in Plasmodium parasites.
Camptothecin: A quinoline alkaloid with anticancer properties, known for inhibiting topoisomerase I.
Quinoline N-oxides: Compounds with oxidized quinoline cores, used as intermediates in organic synthesis and as ligands in coordination chemistry.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both ethoxy and trimethoxybenzamide moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-5-28-18-10-9-13-7-6-8-15(19(13)23-18)22-21(24)14-11-16(25-2)20(27-4)17(12-14)26-3/h6-12H,5H2,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFPHFNPJPEBEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(C=CC=C2NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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